Regioisomeric Differentiation: 2,5-Dimethyl vs. 3,4-Dimethyl Substitution Pattern
The 2,5-dimethyl substitution pattern is a specific structural input parameter, not a generic one. While direct bioactivity data comparing this exact compound against its 3,4-dimethyl analog (CAS 879594-77-1) is not publicly reported, their distinct chemical identities are confirmed by authoritative chemical databases . In systematic SAR studies of related sulfonamide tetrazole libraries, the position of methyl substituents on the phenyl ring has been shown to modulate ACAT enzyme inhibition potency [1]. This makes the specific regioisomer a critical variable for research programs aiming to replicate or explore related SAR, and the 2,5-dimethyl compound is the only one that fits this precise molecular parameter.
| Evidence Dimension | Chemical Identity (Regioisomer Confirmation) |
|---|---|
| Target Compound Data | 2,5-dimethyl regioisomer; CAS 883293-72-9; MW 329.4; molecular formula C15H15N5O2S |
| Comparator Or Baseline | 3,4-dimethyl regioisomer; CAS 879594-77-1; MW 329.4; molecular formula C15H15N5O2S |
| Quantified Difference | Identical molecular formula and weight; differentiated by position of methyl groups on benzenesulfonamide ring, confirmed by distinct CAS numbers and SMILES notations. |
| Conditions | Chemical identity verification via CAS registry data and Chemsrc database entries |
Why This Matters
Procurement of the correct regioisomer is fundamental for SAR studies, as the substitution pattern directly influences biological activity, even when potency data for the exact molecule is not yet published.
- [1] Lee, H.T., et al. (1995). Bioorg. Med. Chem. Lett., 5(4), 301-306. View Source
